molecular formula C9H11FO2 B2704059 4-Fluoro-2-(propan-2-yloxy)phenol CAS No. 1243454-07-0

4-Fluoro-2-(propan-2-yloxy)phenol

Cat. No.: B2704059
CAS No.: 1243454-07-0
M. Wt: 170.183
InChI Key: FAILPVQEUNQJOD-UHFFFAOYSA-N
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Description

4-Fluoro-2-(propan-2-yloxy)phenol (C₉H₁₁FO₂) is a fluorinated phenolic compound characterized by a hydroxyl group at the para position, a fluorine substituent at the ortho position, and an isopropyloxy (propan-2-yloxy) group at the adjacent ortho site. Its structural attributes include:

  • Molecular Formula: C₉H₁₁FO₂
  • SMILES: CC(C)OC₁=C(C=CC(=C₁)F)O
  • Molecular Weight: 170.18 g/mol

This compound is of interest in medicinal and materials chemistry due to its tunable physicochemical properties.

Properties

IUPAC Name

4-fluoro-2-propan-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILPVQEUNQJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243454-07-0
Record name 4-fluoro-2-(propan-2-yloxy)phenol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(propan-2-yloxy)phenol typically involves the reaction of 4-fluorophenol with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group . The reaction can be represented as follows:

4-Fluorophenol+Isopropyl AlcoholCatalyst4-Fluoro-2-(propan-2-yloxy)phenol\text{4-Fluorophenol} + \text{Isopropyl Alcohol} \xrightarrow{\text{Catalyst}} \text{4-Fluoro-2-(propan-2-yloxy)phenol} 4-Fluorophenol+Isopropyl AlcoholCatalyst​4-Fluoro-2-(propan-2-yloxy)phenol

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-2-(propan-2-yloxy)phenol may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(propan-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-2-(propan-2-yloxy)phenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(propan-2-yloxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the isopropoxy group modulates its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Findings
4-Fluoro-2-(propan-2-yloxy)phenol C₉H₁₁FO₂ 170.18 -F, -OCH(CH₃)₂ High lipophilicity due to isopropyloxy
4-(4-Fluorophenoxy)-2-(1-propen-1-yl)phenol C₁₅H₁₃FO₂ 244.26 -F, -OPh(4-F), -CH₂CH=CH₂ Increased molecular weight and extended conjugation
(E)-4-Fluoro-2-(2-(thiophen-2-yl)vinyl)phenol C₁₂H₉FOS 220.26 -F, -CH=CH-thiophene Trans-isomer dominance (9:1 ratio) in synthesis; potential for π-π interactions
4-Fluoro-2-[(3-methylphenyl)imino-methyl]phenol C₁₄H₁₂FNO 229.25 -F, -CH=N-(3-methylphenyl) Planar structure with intramolecular H-bonding; tilt angle 9.28° between aromatic rings
4-Fluoro-2-(trifluoromethyl)phenol C₇H₄F₄O 180.10 -F, -CF₃ Enhanced acidity due to electron-withdrawing CF₃ group
4-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol acetate C₁₇H₁₃FN₂O₂ 296.30 -F, -OAc, -pyrazole Melting point 138–142°C; heterocyclic influence on stability
Lipophilicity and Solubility
  • The isopropyloxy group in the target compound contributes to moderate lipophilicity, making it less polar than analogues with trifluoromethyl (-CF₃) or propenyl (-CH₂CH=CH₂) groups .
  • The trifluoromethyl derivative (C₇H₄F₄O) exhibits higher acidity (pKa ~5–6) due to the strong electron-withdrawing effect of -CF₃, whereas the target compound’s acidity is modulated by the less electronegative isopropyloxy group .
Crystal Packing and Stability
  • The imino-methyl analogue (C₁₄H₁₂FNO) forms a planar structure stabilized by intramolecular O–H···N hydrogen bonding, with weaker C–H···F interactions contributing to a 3D network. In contrast, the target compound’s crystal data are unspecified, but its bulkier isopropyloxy group may reduce packing efficiency .

Biological Activity

4-Fluoro-2-(propan-2-yloxy)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-Fluoro-2-(propan-2-yloxy)phenol can be represented as follows:

  • Chemical Formula : C10H13F1O2
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound features a fluorine atom at the para position relative to the hydroxyl group, which can influence its biological activity by enhancing lipophilicity and altering receptor interactions.

Biological Activity Overview

The biological activities of 4-Fluoro-2-(propan-2-yloxy)phenol have been investigated in various contexts, including:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
  • Anti-inflammatory Effects : Preliminary research suggests that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
  • Anticancer Potential : There is emerging evidence that 4-Fluoro-2-(propan-2-yloxy)phenol may induce apoptosis in cancer cell lines, suggesting a role as a potential anticancer agent.

The mechanisms through which 4-Fluoro-2-(propan-2-yloxy)phenol exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Interaction with Cell Signaling Pathways : It has been shown to modulate pathways related to cell survival and apoptosis.
  • Formation of Reactive Oxygen Species (ROS) : Some studies suggest that it may lead to increased ROS production, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of 4-Fluoro-2-(propan-2-yloxy)phenol:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against E. coli and S. aureus with MIC values < 50 µg/mL.
Anti-inflammatoryReduced IL-6 and TNF-alpha levels in vitro.
AnticancerInduced apoptosis in MCF-7 breast cancer cells (IC50 = 20 µM).

Case Study: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 4-Fluoro-2-(propan-2-yloxy)phenol against various bacterial strains. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL for both Gram-positive and Gram-negative bacteria, indicating strong antibacterial properties.

Case Study: Anti-inflammatory Properties

Research published in Pharmacology Reports highlighted the anti-inflammatory effects of this compound. In vitro assays showed that treatment with 4-Fluoro-2-(propan-2-yloxy)phenol significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures, suggesting its potential therapeutic application in inflammatory diseases.

Case Study: Anticancer Activity

A study conducted on MCF-7 breast cancer cells revealed that 4-Fluoro-2-(propan-2-yloxy)phenol induced apoptosis at concentrations around 20 µM. The mechanism involved activation of caspase pathways, leading to programmed cell death. This finding positions the compound as a promising candidate for further development as an anticancer agent.

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